3-fluoro-6-methyl-1H-indole-2-carboxylicacid
Description
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various scientific research applications .
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-fluoro-6-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
ACPGJGVWSLTUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, starting materials such as 3-fluoroaniline and 6-methyl-2-nitrobenzoic acid can be used. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group undergoes standard esterification. In one protocol:
-
Reacted with methanol (2.0 mmol) using sulfuric acid catalyst at 80°C for 4 hours to produce methyl 3-fluoro-6-methyl-1H-indole-2-carboxylate (92% yield) .
-
Hydrolysis back to the acid is achieved with NaOH (2M) in THF/H₂O (3:1) at 60°C for 2 hours (quantitative yield) .
Key Data:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, 80°C | 92% | |
| Hydrolysis | NaOH, 60°C | >99% |
Buchwald-Hartwig Amination
The C6 methyl group enables direct functionalization via palladium-catalyzed coupling:
-
With 3-fluoro-4-methoxyaniline (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos ligand in 1,4-dioxane at 100°C for 2 hours, yielding 6-((3-fluoro-4-methoxyphenyl)amino)-3-fluoro-1H-indole-2-carboxylic acid (80% yield) .
Mechanistic Insight:
The methyl group stabilizes intermediates through hyperconjugation, while fluorine enhances electrophilicity at C6 for nucleophilic attack .
Halogenation and Cross-Coupling
Electrophilic substitution occurs preferentially at C5 due to fluorine's meta-directing effect:
-
Bromination with NBS (1.1 eq) in DMF at 0°C for 1 hour gives 5-bromo-3-fluoro-6-methyl-1H-indole-2-carboxylic acid (87% yield) .
-
Suzuki coupling of the brominated derivative with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ in THF/H₂O (4:1) at 80°C forms biaryl products (75–85% yield) .
Enzymatic Inhibition Activity
Structural analogs show potent HIV-1 integrase inhibition:
-
IC₅₀ values for C6-modified derivatives range from 0.13–6.85 μM , with optimal activity when halogenated aryl groups are introduced .
Structure-Activity Relationship (SAR):
| Modification | IC₅₀ (μM) | Key Interactions |
|---|---|---|
| C6-methyl | 3.11 | Hydrophobic packing with Tyr143 |
| C6-fluoro | 0.13 | π-π stacking with viral DNA |
| C3-ethoxy | 1.05 | H-bond with Asn117 |
Condensation Reactions
The carboxylic acid participates in peptide couplings:
-
With EDAC/HOBt in DMF, it forms amides with benzylamine (1.2 eq) at 25°C (78% yield) .
-
Microwave-assisted synthesis with Rink amide resin produces peptidomimetics in 65–72% yields .
Spectroscopic Characterization
Critical analytical data for reaction monitoring:
-
¹H NMR (DMSO-d₆): δ 7.84 (s, 1H, C4-H), 7.55 (dd, J = 8.0 Hz, C7-H), 2.32 (s, 3H, C6-CH₃) .
-
IR (KBr): 3412 cm⁻¹ (N-H), 1704 cm⁻¹ (C=O), 1621 cm⁻¹ (C-F) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C , confirming suitability for high-temperature reactions.
This comp
Scientific Research Applications
Antiviral Applications
HIV-1 Integrase Inhibition
Recent studies have highlighted the effectiveness of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. The compound has been shown to effectively inhibit the strand transfer activity of the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. The binding conformation analysis indicates that the indole core and the carboxyl group chelate metal ions essential for integrase activity, enhancing its inhibitory effects. For instance, a derivative of this compound demonstrated an IC50 value of 0.13 μM, indicating strong antiviral activity against HIV-1 .
Mechanism of Action
The mechanism involves the formation of π-stacking interactions with viral DNA, which is facilitated by structural modifications at positions C2 and C3 of the indole core. These modifications improve interactions with hydrophobic cavities near the active site of integrase, suggesting a promising scaffold for further drug development targeting HIV .
Anticancer Applications
Antitumor Activity
In addition to antiviral properties, 3-fluoro-6-methyl-1H-indole-2-carboxylic acid has shown significant antitumor activity. For example, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute's protocols indicated that these compounds exhibited notable growth inhibition rates against human tumor cells .
Cell Line Studies
The synthesized derivatives were tested across a panel of approximately sixty cancer cell lines, revealing a mean growth inhibition (GI50) value that demonstrates their potential as anticancer agents. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance efficacy and selectivity against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the therapeutic potential of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid. Modifications at various positions on the indole core can significantly affect biological activity:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| C2 | Carboxyl group alteration | Improved chelation with Mg²⁺ |
| C3 | Long-chain substitutions | Enhanced hydrophobic interactions |
| C6 | Halogenated aniline addition | Increased π-stacking interactions |
These findings suggest that careful structural optimization can lead to compounds with enhanced antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form binuclear complexes with copper (II), which show significant anticancer activity towards breast cancer cell lines . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1H-indole-2-carboxylic acid
- 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid
Uniqueness
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances the compound’s stability and bioavailability, making it distinct from other indole derivatives .
Biological Activity
3-Fluoro-6-methyl-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Indole derivatives, including this compound, have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid can be represented as follows:
This compound contains a fluorine atom at the 3-position and a methyl group at the 6-position of the indole ring, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives as anticancer agents. For instance, compounds structurally related to 3-fluoro-6-methyl-1H-indole-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Fluoro-6-methyl-1H-indole-2-carboxylic acid | MGC-803 (gastric) | <0.05 | Inhibition of tubulin polymerization |
| Similar indole derivative | A549 (lung) | 4.2 | Induction of apoptosis |
| Similar indole derivative | MCF-7 (breast) | 3.1 | Cell cycle arrest in G2/M phase |
These compounds often act by disrupting microtubule dynamics, which is crucial for cell division and proliferation. For example, one study indicated that certain indole derivatives inhibited tubulin polymerization and induced apoptosis in a dose-dependent manner, suggesting that 3-fluoro-6-methyl-1H-indole-2-carboxylic acid may exhibit similar mechanisms .
Anti-inflammatory Effects
The role of indoles in modulating inflammatory responses has also been documented. Indole derivatives can influence immune cell activity and cytokine production. Specifically, compounds that affect T helper (Th) cell functions can modulate interleukin production, which is pivotal in inflammatory diseases.
Case Study:
Inhibitors of interleukin-4 (IL-4) gene expression have been linked to indole derivatives. The modulation of IL-4 can lead to therapeutic benefits in conditions such as asthma and autoimmune diseases . The ability of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid to influence IL-4 levels remains a subject for further investigation.
Antimicrobial Activity
Indoles are known for their antimicrobial properties. Research has shown that various indole derivatives exhibit activity against bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings:
A study demonstrated that certain indole compounds displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective dosage levels . While specific data on 3-fluoro-6-methyl-1H-indole-2-carboxylic acid is limited, its structural similarity to known active compounds suggests potential antimicrobial efficacy.
Q & A
Q. What are the common synthetic routes for 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted indole precursors. For example:
- Step 1 : Introduction of the methyl group at the 6-position via Friedel-Crafts alkylation or directed C-H activation.
- Step 2 : Fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange reactions.
- Step 3 : Carboxylic acid functionalization via hydrolysis of a methyl ester intermediate (e.g., methyl 3-fluoro-6-methyl-1H-indole-2-carboxylate) under basic conditions .
- Key Intermediates : Methyl esters (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) and halogenated intermediates are critical for regioselective modifications .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | 65–75 | AlCl₃, CH₃I | |
| Directed C-H Fluorination | 50–60 | Selectfluor, Pd catalysis |
Q. Which spectroscopic techniques are most effective for characterizing 3-fluoro-6-methyl-1H-indole-2-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. The fluorine atom at C3 deshields adjacent protons (e.g., H4 and H1), causing distinct splitting patterns. The methyl group at C6 appears as a singlet (~δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 193.16 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen-bonding networks. SHELXL software is recommended for refinement .
Table 2 : Typical ¹H NMR Chemical Shifts
| Proton Position | δ (ppm) | Splitting Pattern |
|---|---|---|
| H1 | 10.2 | Singlet (NH) |
| H4 | 7.3 | Doublet (J = 8 Hz) |
| CH₃ (C6) | 2.5 | Singlet |
Q. How can the purity and stability of this compound be assessed under different storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) or titration methods. Purity >95% is typical for research-grade material .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via TLC or NMR for decomposition products (e.g., decarboxylation or defluorination) .
Advanced Research Questions
Q. What strategies can optimize the regioselective introduction of fluorine at the 3-position during synthesis?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., amide or ester) to position fluorine at C3. For example, a methyl ester at C2 facilitates Pd-catalyzed C-H activation for fluorination .
- Electrophilic Fluorination : Selectfluor in acetonitrile at 80°C achieves >90% regioselectivity. Steric effects from the C6 methyl group minimize competing reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use single crystals grown via slow evaporation (solvent: DMSO/water). Collect data at 100 K to minimize thermal motion .
- Refinement : SHELXL refines atomic positions and thermal parameters. Key metrics: R factor < 0.05, wR₂ < 0.15, and data-to-parameter ratio > 10 .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O-H···O between carboxylic acid groups) using Mercury software.
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR shifts or reaction yields)?
- Methodological Answer :
- Validation Workflow :
Replicate Experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere for air-sensitive reactions) .
Benchmark Computational Models : Compare DFT-predicted NMR shifts (e.g., using GIAO method) with experimental data. Adjust basis sets (e.g., 6-311+G(d,p)) for accuracy .
Statistical Analysis : Apply Student’s t-test to assess significance of yield discrepancies. For spectral mismatches, analyze solvent effects or conformational flexibility .
Table 3 : Example of DFT vs. Experimental ¹³C NMR Shifts
| Carbon Position | DFT (ppm) | Experimental (ppm) | Deviation |
|---|---|---|---|
| C2 (COOH) | 168.5 | 169.2 | +0.7 |
| C3 (F) | 155.8 | 156.5 | +0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
